![molecular formula C15H23Cl2N3O B2584834 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide CAS No. 1306214-47-0](/img/structure/B2584834.png)
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide” is a chemical compound with the CAS number 1306214-47-0 . It has a molecular weight of 332.27 and a molecular formula of C15H23Cl2N3O .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with various functional groups attached, including an amino group, two chloro groups, and a dimethylamino group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis of 1,3,5-Triazines
The compound is a derivative of 1,3,5-triazines, which are known for their wide range of applications. They can be used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Antitumor Properties
Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from this compound, have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
Antimalarial Properties
1,3,5-Triazine derivatives, which can be synthesized from this compound, exhibit antimalarial properties .
Anti-viral Activities
1,3,5-Triazine derivatives, which can be synthesized from this compound, also exhibit anti-viral activities .
Use in Chiral Stationary Phases
1,3,5-Triazine derivatives can be used as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
Preparation of Luminescent, Optical Switches and Tri-radical Cation
1,3,5-Triazine derivatives can be used for the preparation of luminescent, optical switches and tri-radical cation .
Efficient Synthesis Route
Using 3,5-dichloronitrobenzene as starting material, 4-amino-2,6-dichlorophenol can be synthesized efficiently by catalytic hydrogenation and Bamberger rearrangement. This method greatly shortens the synthetic route, and also avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis and nitration .
Safety and Hazards
properties
IUPAC Name |
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHMOAPKGHIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.